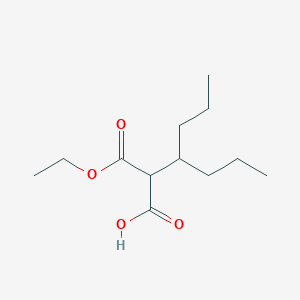

2-(Ethoxycarbonyl)-3-propylhexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(Ethoxycarbonyl)-3-propylhexanoic acid is a chemical entity that can be related to various research areas, including organic synthesis, enzymatic reactions, and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the subject of interest.

Synthesis Analysis

The synthesis of related ethoxycarbonyl compounds involves various strategies. For instance, ethyl 2-ethoxycarbonyl-3,5-dioxohexanoate was synthesized through hydrogenolysis and hydrolysis of a precursor obtained by di-carboxylation of 3,5-dimethylisoxazole with ethyl cyanoformate . Another related compound, 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, was synthesized from 4-methylsalicylic acid through esterification and etherification, followed by carboxylation and selective hydrolysis . These methods could potentially be adapted for the synthesis of 2-(Ethoxycarbonyl)-3-propylhexanoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Ethoxycarbonyl)-3-propylhexanoic acid has been investigated using X-ray crystallography and quantum chemical calculations. For example, the crystal structure of (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid was determined, revealing intramolecular hydrogen bonds and intermolecular interactions that stabilize the structure . Similarly, the structure of another related compound was analyzed, showing stabilization through various intermolecular interactions . These findings suggest that 2-(Ethoxycarbonyl)-3-propylhexanoic acid may also exhibit specific intramolecular and intermolecular interactions that could be explored to understand its stability and reactivity.

Chemical Reactions Analysis

The reactivity of ethoxycarbonyl compounds can be diverse. For instance, the enzymatic desymmetrization of a related compound, 2-(ethoxycarbonyl)propane-1,3-diyl dihexanoate, was achieved using porcine pancreas lipase, leading to a desymmetrized monohexanoate with high enantiomeric excess . This indicates that enzymatic methods could be employed to selectively modify 2-(Ethoxycarbonyl)-3-propylhexanoic acid. Additionally, the oxidation of 2-ethylhexanal, a compound with a similar alkyl chain length, primarily produced 2-ethylhexanoic acid, suggesting that oxidation reactions could be relevant for the target compound as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethoxycarbonyl compounds are influenced by their molecular structure. For example, the nonlinear optical (NLO) activity of a related compound was confirmed through experimental and theoretical studies, indicating that such compounds can have significant electronic properties . The antiaromatic properties of a synthesized hexaphyrin derivative with ethoxycarbonyl groups were characterized, showing the impact of molecular conformation on electronic characteristics . These insights could guide the investigation of the physical and chemical properties of 2-(Ethoxycarbonyl)-3-propylhexanoic acid, including its potential NLO activity and electronic behavior.

Mecanismo De Acción

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443

- Evidence on HICA’s mechanism of action: penetration of bacterial cell membranes, depolarization, and cell death

- Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6508-6513

Propiedades

IUPAC Name |

2-ethoxycarbonyl-3-propylhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-4-7-9(8-5-2)10(11(13)14)12(15)16-6-3/h9-10H,4-8H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGMZCACYMLWFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(C(=O)O)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379714 |

Source

|

| Record name | 2-(Ethoxycarbonyl)-3-propylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethoxycarbonyl)-3-propylhexanoic acid | |

CAS RN |

255714-16-0 |

Source

|

| Record name | 2-(Ethoxycarbonyl)-3-propylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

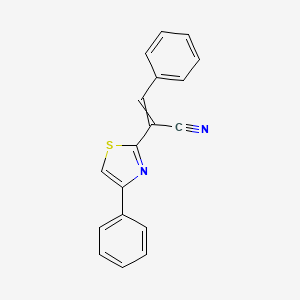

![4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1305627.png)

![Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1305636.png)

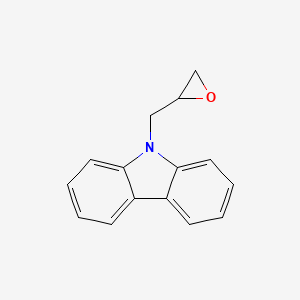

![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride](/img/structure/B1305658.png)

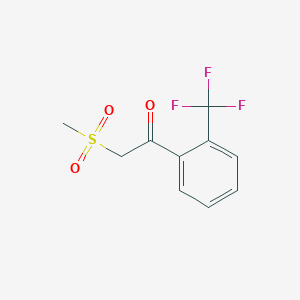

![2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone](/img/structure/B1305664.png)